molecular formula C9H6N4 B013923 s-Triazolo[3,4-a]ftalazina CAS No. 234-80-0

s-Triazolo[3,4-a]ftalazina

Número de catálogo: B013923
Número CAS: 234-80-0
Peso molecular: 170.17 g/mol
Clave InChI: JVJPJKLSGUJUJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

s-Triazolo[3,4-a]phthalazine is a heterocyclic compound that belongs to the class of triazolophthalazines. This compound is characterized by a fused ring system consisting of a triazole ring and a phthalazine ring. The unique structure of s-Triazolo[3,4-a]phthalazine makes it an interesting subject for research due to its potential biological and pharmacological activities.

Mecanismo De Acción

Target of Action

s-Triazolo[3,4-a]phthalazine, also known as 1,2,4-Triazolo[3,4-a]phthalazine, is a compound that has shown potential in interacting with various targets. The primary targets of this compound include enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neurotransmission, and hormone regulation.

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its structural features. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . For instance, it has been reported to undergo nucleophilic cleavage of the pyridazine ring with formation of o-substituted benzoylhydrazines .

Biochemical Pathways

s-Triazolo[3,4-a]phthalazine affects various biochemical pathways through its interaction with its targets. For instance, it has been reported to have inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases are involved in various cellular processes, including cell growth, survival, and angiogenesis. By inhibiting these kinases, the compound can potentially affect these processes and their downstream effects.

Pharmacokinetics

The pharmacokinetics of s-Triazolo[3,4-a]phthalazine involves its absorption, distribution, metabolism, and excretion (ADME). It has been reported that the compound undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of s-Triazolo[3,4-a]phthalazine’s action are primarily due to its interaction with its targets. It has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents . For instance, it has shown promising antitumor activities against various human cancer cell lines .

Análisis Bioquímico

Biochemical Properties

s-Triazolo[3,4-a]phthalazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an impurity in hydralazine, a drug used to treat hypertension . The interactions of s-Triazolo[3,4-a]phthalazine with biomolecules are primarily mediated through its nitrogen-containing heterocyclic structure, which allows it to form hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways and cellular processes.

Cellular Effects

s-Triazolo[3,4-a]phthalazine has been shown to exert significant effects on various types of cells and cellular processes. Studies have demonstrated its potential anticancer activity, with the compound inducing apoptosis and cell cycle arrest in cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, s-Triazolo[3,4-a]phthalazine has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby altering the balance between cell survival and death.

Molecular Mechanism

The molecular mechanism of action of s-Triazolo[3,4-a]phthalazine involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to reduced cancer cell growth . Additionally, s-Triazolo[3,4-a]phthalazine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of s-Triazolo[3,4-a]phthalazine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that s-Triazolo[3,4-a]phthalazine is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to s-Triazolo[3,4-a]phthalazine in in vitro and in vivo studies has revealed its potential to induce chronic effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of s-Triazolo[3,4-a]phthalazine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving survival rates in cancer models . At higher doses, s-Triazolo[3,4-a]phthalazine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

s-Triazolo[3,4-a]phthalazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and acetylation, which influence its biological activity and pharmacokinetics . These metabolic pathways can affect the levels of s-Triazolo[3,4-a]phthalazine and its metabolites in the body, thereby modulating its therapeutic and toxic effects.

Transport and Distribution

The transport and distribution of s-Triazolo[3,4-a]phthalazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic efficacy. For example, s-Triazolo[3,4-a]phthalazine has been found to accumulate in tumor tissues, where it exerts its anticancer effects.

Subcellular Localization

s-Triazolo[3,4-a]phthalazine exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization allows s-Triazolo[3,4-a]phthalazine to interact with specific biomolecules and exert its effects on cellular processes, including gene expression and apoptosis.

Propiedades

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-11-13-6-10-12-9(8)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPJKLSGUJUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177955
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234-80-0
Record name s-Triazolo(3,4-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazolo[3,4-a]phthalazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine (3 g) and pyrrolidine (30 ml) are heated at 100° C. for 8 h in autoclave. The amine excess is removed, the residue is washed with a small amount of water and crystallized from ethyl acetate, yielding 3-(4-methoxyphenyl)-6-[1-pyrrolidinyl)methyl]-1,2,4-triazolo[3,4-a]phthalazine (1.7 g). M.p. 184°-186° C.
Name
6-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazolo[3,4-a]phthalazine
Reactant of Route 2
s-Triazolo[3,4-a]phthalazine
Reactant of Route 3
s-Triazolo[3,4-a]phthalazine
Reactant of Route 4
s-Triazolo[3,4-a]phthalazine
Reactant of Route 5
s-Triazolo[3,4-a]phthalazine
Reactant of Route 6
s-Triazolo[3,4-a]phthalazine
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,4-Triazolo[3,4-a]phthalazine?

A1: The molecular formula of 1,2,4-Triazolo[3,4-a]phthalazine is C10H7N4 [], []. Its molecular weight is 183.19 g/mol.

Q2: What spectroscopic data is available for 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives?

A2: Various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry, have been employed to characterize 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives [], [], [], [], [], []. These techniques provide valuable information about the compound's structure, functional groups, and purity.

Q3: How is residual formaldehyde in vaccine formulations monitored using 1,2,4-Triazolo[3,4-a]phthalazine?

A3: A sensitive assay utilizes the reaction of formaldehyde with hydralazine hydrochloride under specific conditions to form fluorescent 1,2,4-Triazolo[3,4-a]phthalazine. [], [] This allows for the detection and quantification of residual formaldehyde in vaccine samples using techniques like HPLC. [], []

Q4: What are the common synthetic approaches to 1,2,4-Triazolo[3,4-a]phthalazine and its derivatives?

A4: Several synthetic routes have been explored, including:

  • Condensation of 1-hydrazinophthalazine with various carbonyl compounds: This approach allows for the introduction of substituents at different positions of the 1,2,4-Triazolo[3,4-a]phthalazine scaffold. [], [], []
  • Cyclodesulfurization reactions: These reactions utilize 1-hydrazinophthalazine, isothiocyanates, and dicyclohexylcarbodiimide (DCCD) to construct the triazolophthalazine ring system. []
  • Suzuki coupling: This palladium-catalyzed cross-coupling reaction has been employed to introduce aryl substituents at the 6-position of 3-methyl-[1,2,4]Triazolo[3,4-a]phthalazine. []

Q5: How do structural modifications affect the biological activity of 1,2,4-Triazolo[3,4-a]phthalazine derivatives?

A5: Structure-activity relationship (SAR) studies have demonstrated that:

  • Substituents at the 3- and 6-positions: Significantly influence the binding affinity and selectivity for different subtypes of the GABA-A receptor. [], [], []
  • Alkoxy substituents at the 6-position: Can enhance anticonvulsant activity. []
  • Aryl and heteroaryl substituents: At the 3-position can modulate GABA-A receptor subtype selectivity. []
  • Piperazine moieties: Introduction of substituted benzylpiperazine groups can lead to potent positive inotropic activity. []

Q6: What are the primary biological activities associated with 1,2,4-Triazolo[3,4-a]phthalazine derivatives?

A6: 1,2,4-Triazolo[3,4-a]phthalazine derivatives have shown a range of activities, including:

  • Benzodiazepine receptor ligands: Acting as agonists, antagonists, or inverse agonists with varying subtype selectivity. [], [], [], [], [], [], []
  • Anxiolytic activity: Some derivatives exhibit anxiolytic effects in animal models. [], []
  • Anticonvulsant activity: Certain derivatives possess anticonvulsant properties, potentially through modulation of GABAergic neurotransmission. []
  • Positive inotropic activity: Derivatives with substituted benzylpiperazine moieties can enhance cardiac contractility. []
  • Antileishmanial activity: Some derivatives demonstrate promising activity against Leishmania parasites. []

Q7: What is the potential therapeutic application of 1,2,4-Triazolo[3,4-a]phthalazine derivatives targeting the α5 subtype of GABA-A receptors?

A7: Selective α5 subtype inverse agonists have shown potential for enhancing cognitive function in preclinical models and are being explored for treating conditions like Alzheimer's disease. [], []

Q8: Are there any 1,2,4-Triazolo[3,4-a]phthalazine derivatives that have progressed to clinical trials?

A8: Yes, a selective GABA-A α5 receptor inverse agonist, 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016), progressed to clinical trials for cognitive enhancement but was discontinued due to tolerability issues in elderly subjects. []

Q9: What are the known metabolic pathways of hydralazine, a precursor to 1,2,4-Triazolo[3,4-a]phthalazine?

A9: Hydralazine undergoes extensive metabolism, primarily in the liver. Major metabolic pathways include acetylation, oxidation, and hydrazone formation. [], [], [], [], [] One notable metabolite is 3-methyl-1,2,4-Triazolo[3,4-a]phthalazine. [], []

Q10: Can hydralazine react with endogenous compounds to form 1,2,4-Triazolo[3,4-a]phthalazine derivatives?

A10: Yes, hydralazine can react non-enzymatically with endogenous aldehydes like acetaldehyde and formaldehyde to form 1,2,4-Triazolo[3,4-a]phthalazine derivatives. [], [] For instance, reaction with acetaldehyde yields 3-methyl-1,2,4-Triazolo[3,4-a]phthalazine. []

Q11: How stable are 1,2,4-Triazolo[3,4-a]phthalazine derivatives under various conditions?

A11: Stability can vary depending on the specific substituents and environmental factors. Some derivatives are prone to hydrolysis under acidic conditions. [], []

Q12: What are the key challenges and future directions in the development of 1,2,4-Triazolo[3,4-a]phthalazine-based therapeutics?

A12:

  • Optimizing subtype selectivity: Achieving greater selectivity for specific GABA-A receptor subtypes is crucial for minimizing off-target effects and improving the therapeutic index. []
  • Understanding the impact of metabolism: Investigating the metabolic pathways and potential for drug-drug interactions is essential for ensuring efficacy and safety. [], []
  • Improving pharmacokinetic properties: Strategies to enhance bioavailability, prolong half-life, and optimize drug delivery could improve the clinical utility of these compounds. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.